Cas no 22049-20-3 (5-(propoxymethyl)quinolin-8-ol)
5-(propoxymethyl)quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolinol, 5-(propoxymethyl)-
- 5-(propoxymethyl)quinolin-8-ol
- SMR000413710
- SR-01000439394-1
- STK095051
- 22049-20-3
- CCG-107168
- BDBM50507752
- MLS000777319
- SR-01000439394
- CS-0450008
- EN300-10863437
- BIM-0000779.P001
- CHEMBL1452711
- AKOS001620001
- 5-Propoxymethyl-quinolin-8-ol
- DTXSID10365475
- 5-propyloxymethyl-8-quinolinol
- HMS2771E19
- CBMicro_000736
- CB02014
- SMSF0007692
-
- Inchi: 1S/C13H15NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,15H,2,8-9H2,1H3
- InChI Key: DQZHKQYVEGZFRE-UHFFFAOYSA-N
- SMILES: O(CCC)CC1=CC=C(C2C1=CC=CN=2)O
Computed Properties
- Exact Mass: 217.11035
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.35
5-(propoxymethyl)quinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10863437-0.05g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 0.05g |
$792.0 | 2023-10-27 | |
| Enamine | EN300-10863437-0.1g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 0.1g |
$829.0 | 2023-10-27 | |
| Enamine | EN300-10863437-0.25g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 0.25g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-10863437-0.5g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 0.5g |
$905.0 | 2023-10-27 | |
| Enamine | EN300-10863437-1.0g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 1g |
$943.0 | 2023-05-25 | ||
| Enamine | EN300-10863437-2.5g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 2.5g |
$1848.0 | 2023-10-27 | |
| Enamine | EN300-10863437-5.0g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 5g |
$2732.0 | 2023-05-25 | ||
| Enamine | EN300-10863437-10.0g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 10g |
$4052.0 | 2023-05-25 | ||
| Enamine | EN300-10863437-1g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 1g |
$943.0 | 2023-10-27 | |
| Enamine | EN300-10863437-5g |
5-(propoxymethyl)quinolin-8-ol |
22049-20-3 | 95% | 5g |
$2732.0 | 2023-10-27 |
5-(propoxymethyl)quinolin-8-ol Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-(propoxymethyl)quinolin-8-ol
Recent Advances in the Study of 5-(Propoxymethyl)quinolin-8-ol (CAS: 22049-20-3) in Chemical Biology and Pharmaceutical Research
5-(Propoxymethyl)quinolin-8-ol (CAS: 22049-20-3) is a quinoline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies exploring its biological activities, mechanism of action, and potential as a drug candidate. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to delve deeper into the properties and applications of this molecule, shedding light on its promising role in drug discovery and development.
One of the key areas of interest in the study of 5-(propoxymethyl)quinolin-8-ol is its antimicrobial properties. Recent research has demonstrated its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. In vitro studies have shown that this compound exhibits potent inhibitory activity against bacterial enzymes involved in cell wall synthesis and DNA replication, making it a promising candidate for the development of novel antibiotics. Furthermore, its ability to disrupt biofilm formation has been highlighted as a potential strategy to combat persistent infections.
In addition to its antimicrobial effects, 5-(propoxymethyl)quinolin-8-ol has also been investigated for its anticancer potential. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways, such as the PI3K/Akt and MAPK pathways. Its ability to selectively target cancer cells while sparing normal cells has been a focal point of recent research, with efforts underway to optimize its pharmacokinetic properties for clinical applications. Preliminary in vivo studies have shown promising results, with reduced tumor growth and minimal toxicity observed in animal models.
The synthesis and structural modification of 5-(propoxymethyl)quinolin-8-ol have also been a focus of recent research. Advances in organic chemistry have enabled the development of more efficient synthetic routes, allowing for the production of this compound in higher yields and purity. Additionally, researchers have explored the effects of various substituents on the quinoline core, aiming to enhance its biological activity and reduce potential side effects. These efforts have led to the identification of several analogs with improved pharmacological profiles, paving the way for further preclinical studies.
Despite the promising findings, challenges remain in the development of 5-(propoxymethyl)quinolin-8-ol as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further research. Recent studies have employed computational modeling and structure-activity relationship (SAR) analyses to guide the design of more effective derivatives. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the potential of this compound into clinical applications.
In conclusion, 5-(propoxymethyl)quinolin-8-ol (CAS: 22049-20-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic and medicinal chemistry, highlight its potential as a lead compound for the development of novel therapeutics. Continued research efforts are expected to further elucidate its mechanism of action and optimize its properties for clinical use, offering new avenues for the treatment of infectious diseases and cancer.
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